molecular formula C19H26N4S B5671434 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole

Cat. No.: B5671434
M. Wt: 342.5 g/mol
InChI Key: CPKOEQHWGYJMAJ-UHFFFAOYSA-N
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Description

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique spiro structure, which consists of two or more rings sharing a single atom. This particular compound has garnered interest due to its potential pharmacological properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of Lewis acids as catalysts and may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4

Mechanism of Action

The mechanism of action of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting the activity of certain enzymes or by binding to specific receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways related to cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
  • 7-(Cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane
  • 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

Uniqueness

What sets 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole apart from similar compounds is its unique spirocyclic structure combined with the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4S/c1-6-19(13-22(8-1)11-15-2-3-15)7-9-23(14-19)12-16-4-5-17-18(10-16)21-24-20-17/h4-5,10,15H,1-3,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOEQHWGYJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC4=NSN=C4C=C3)CN(C1)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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